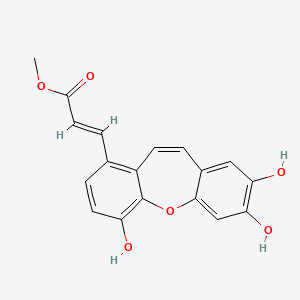

Tournefolic acid B Methyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14O6 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

methyl (E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoate |

InChI |

InChI=1S/C18H14O6/c1-23-17(22)7-4-10-3-6-13(19)18-12(10)5-2-11-8-14(20)15(21)9-16(11)24-18/h2-9,19-21H,1H3/b7-4+ |

InChI Key |

JYFWREYLXRHORV-QPJJXVBHSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

Canonical SMILES |

COC(=O)C=CC1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

Synonyms |

tournefolic acid B ethyl ester tournefolic acid B methyl este |

Origin of Product |

United States |

Origin, Isolation, and Biosynthetic Investigations of Tournefolic Acid B Methyl Ester

Natural Occurrence and Botanical Sources

Isolation from Tournefortia sarmentosa Lam. (Boraginaceae)

Tournefolic acid B methyl ester is a recognized natural product that has been identified within the plant kingdom. It is one of several dibenzo[b,f]oxepine derivatives that have been extracted from various plant sources. mdpi.com Specifically, its isolation has been associated with Tournefortia sarmentosa, a plant belonging to the Boraginaceae family. The presence of this and related compounds underscores the role of this plant genus as a source of unique seven-membered oxygen heterocycles. nih.gov

Relation to Compounds from Clinopodium chinense (Benth.) Kuntze

The parent compound, Tournefolic acid B, is a known constituent of Clinopodium chinense (Benth.) Kuntze, a perennial herbaceous plant from the Lamiaceae family. nih.govnih.gov This plant, also referred to as "Feng Lun Cai," has been a subject of phytochemical research, leading to the identification of numerous secondary metabolites, including flavonoids, triterpenoid (B12794562) saponins, and phenylpropanoids. mdpi.comresearchgate.netnih.gov this compound is the methyl ester derivative of Tournefolic acid B. The structural relationship implies that the methyl ester could potentially be found alongside the parent acid in C. chinense or that it can be formed through simple esterification of the carboxylic acid group of Tournefolic acid B.

Methodologies for Isolation and Purification from Natural Extracts

The extraction and purification of dibenzo[b,f]oxepine derivatives like this compound from plant materials follow established phytochemical laboratory techniques. While specific protocols for this exact compound are not extensively detailed, a general workflow can be described.

The process typically begins with the extraction of dried and powdered plant material using organic solvents. The choice of solvent is critical and is based on the polarity of the target compounds. A sequence of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), is often used to fractionate the crude extract.

Subsequent purification involves various chromatographic techniques. Column chromatography is a primary method, using stationary phases like silica (B1680970) gel or Sephadex to separate compounds based on polarity and size. Further refinement is often achieved using high-performance liquid chromatography (HPLC), which offers higher resolution and is used in the final stages of purification to yield the pure compound. nih.gov

Table 1: Generalized Workflow for Isolation of Dibenzo[b,f]oxepine Derivatives

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | Dried plant material is macerated or percolated with solvents like methanol or ethanol (B145695) to create a crude extract. |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. |

| 3. Initial Chromatography | Column Chromatography | The desired fraction is subjected to column chromatography (e.g., Silica Gel, MCI gel, Sephadex LH-20) to separate compound classes. researchgate.netnih.gov |

| 4. Final Purification | Preparative HPLC | High-resolution separation using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. researchgate.netnih.gov |

| 5. Structure Elucidation | Spectroscopy | The structure of the isolated compound is confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). |

This table represents a generalized process and specific steps may vary based on the plant source and target compound.

Explorations into the Biosynthetic Pathways

The complete biosynthetic pathway for most dibenzo[b,f]oxepines, including this compound, has not been fully elucidated. nih.gov However, research into related molecules provides a basis for proposing potential routes.

Proposed Biosynthetic Routes for Dibenzo[b,f]oxepine Derivatives

The formation of the core dibenzo[b,f]oxepine scaffold is a key step. Studies on other alkaloids with this structure, such as Yagonine and Aristoyagonine, suggest a route involving the oxidation and rearrangement of precursor molecules. nih.gov One proposed pathway begins with the oxidation of 4-hydroxysarcocapnine epimers to form the initial dibenzo[b,f]oxepine structure. nih.gov This suggests that the biosynthesis likely involves complex enzymatic reactions that facilitate intramolecular ring closures and rearrangements to form the stable seven-membered ring system.

Enzymatic and Precursor Studies

Specific enzymatic and precursor feeding studies for this compound are not widely reported. However, the final step in its biosynthesis is the methylation of the carboxylic acid group of Tournefolic acid B. This transformation is a common biochemical reaction.

In biological systems, the methylation of carboxylic acids is typically catalyzed by a class of enzymes known as carboxyl methyltransferases (CMTs). nih.gov These enzymes utilize a methyl donor, most commonly S-adenosyl methionine (SAM), to transfer a methyl group to the carboxylate, forming the methyl ester. While the specific CMT responsible for producing this compound has not been identified, this enzymatic process is a well-established mechanism for the formation of ester derivatives in plants and other organisms. nih.govnih.gov The study of such enzymes in vitro helps to understand how natural products can be modified or synthesized. nih.gov

Advanced Structural Characterization and Chemical Analysis of Tournefolic Acid B Methyl Ester

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to determining the precise structure of a chemical compound. For Tournefolic acid B methyl ester, this would involve a multi-faceted approach using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is essential for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra would provide chemical shifts (δ) and coupling constants (J) that reveal how atoms are connected and their spatial relationships (stereochemistry). This data is crucial for unambiguously assembling the molecular structure. Currently, no specific NMR data for this compound is available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is critical for determining the exact molecular weight of a compound, which in turn allows for the calculation of its precise elemental composition. Tandem mass spectrometry (MS/MS) experiments would further reveal the compound's fragmentation pattern, offering vital clues that corroborate its structural identity. Without access to these measurements for this compound, its elemental formula and fragmentation pathways remain unconfirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound named "this compound," one would expect to see characteristic absorption bands for an ester's carbonyl group (C=O) and carbon-oxygen (C-O) bonds. spectroscopyonline.com Typically, the C=O stretch for a saturated ester appears around 1735-1750 cm⁻¹, while C-O stretches are found in the 1000-1300 cm⁻¹ region. spectroscopyonline.com However, no specific IR spectrum for this compound is currently documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photopharmacology Research

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as conjugated systems. This data is valuable in photopharmacology to understand how a compound might interact with light. The UV-Vis absorption maxima for this compound have not been reported.

Advanced Chromatographic-Mass Spectrometric Approaches

Modern analytical workflows often couple chromatography with mass spectrometry for the analysis of complex mixtures and the identification of novel compounds.

Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC/HRMS) Molecular Networking

UPLC/HRMS is a powerful technique for separating and identifying compounds in a mixture. nih.gov When combined with molecular networking, it allows for the visualization of chemically related molecules within a dataset, which can accelerate the identification of new natural products. nih.gov An analysis of this compound using this approach would place it within a network of structurally similar compounds, aiding in its characterization and the discovery of related molecules. At present, there are no published studies featuring this compound in a UPLC/HRMS molecular networking analysis.

Chemoinformatic and Computational Structural Analysis

Due to the absence of a publicly available, definitive structure for Tournefolic acid B, a comprehensive chemoinformatic and computational analysis is presented here based on its known isomer, Tournefolic acid A. This analysis provides insights into the physicochemical properties and structural characteristics that would be expected for Tournefolic acid B and its methyl ester derivative. The foundational structure for this analysis is the benzofuran (B130515) core, which is characteristic of this class of compounds.

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting molecular geometries, electronic properties, and spectroscopic signatures. These predictions are invaluable for complementing experimental data and understanding the molecule's behavior.

The table below presents key computed molecular descriptors for Tournefolic Acid A, which would be expected to be similar for Tournefolic Acid B.

Table 2: Computed Molecular Descriptors for Tournefolic Acid A (Isomer of Tournefolic Acid B)

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂O₆ |

| Molecular Weight | 312.27 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 4 |

| Exact Mass | 312.063388 g/mol |

| Topological Polar Surface Area | 111 Ų |

| Heavy Atom Count | 23 |

| Formal Charge | 0 |

Data sourced from PubChem CID: 10403222 for Tournefolic Acid A. nih.gov

These chemoinformatic parameters are crucial for predicting the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the lipophilicity (XLogP3-AA) and polar surface area are key indicators of a compound's potential for membrane permeability and oral bioavailability. The number of hydrogen bond donors and acceptors influences its solubility and binding affinity to biological targets.

For this compound, these properties would be altered due to the esterification of the carboxylic acid group. The methylation would be expected to increase the lipophilicity and decrease the hydrogen bond donor count, which could, in turn, affect its biological activity and analytical behavior.

Synthetic Methodologies and Chemical Derivatization of Tournefolic Acid B Methyl Ester

Total Synthesis Approaches for Tournefolic Acid B and its Esters

The total synthesis of Tournefolic acid B and its esters, while not extensively detailed in isolation, can be understood through the lens of synthetic strategies developed for structurally related dibenzo[b,f]oxepines. These approaches provide a blueprint for accessing the core structure of Tournefolic acid B.

Table 1: Examples of Multi-Step Syntheses of Dibenzo[b,f]oxepine Natural Products

| Compound | Number of Steps | Overall Yield (%) | Key Synthetic Feature | Reference |

|---|---|---|---|---|

| Pacharin | 8 | 5.4 | Cascade Reaction | researchgate.net |

| Bauhiniastatin 4 | 8 | 8.3 | Cascade Reaction | researchgate.net |

| Bauhinoxepin C | 7 | 3.5 | Cascade Reaction | researchgate.net |

| Bauhinoxepin D | 7 | 2.6 | Cascade Reaction | researchgate.net |

| Bulbophylol | 12 | 18 | Wittig, Ullmann Reactions | researchgate.net |

The construction of the dibenzo[b,f]oxepine skeleton, the central structural motif of Tournefolic acid B methyl ester, relies on a toolkit of powerful organic reactions. Among the most crucial are the Wittig reaction, Ullmann condensation, and Heck reaction.

The Wittig reaction is a cornerstone method for alkene synthesis, reacting a ketone or aldehyde with a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmnstate.eduorganic-chemistry.orgtotal-synthesis.comvanderbilt.edu This reaction is particularly useful for creating specific carbon-carbon double bonds within a molecule. mnstate.edu In the context of dibenzo[b,f]oxepine synthesis, the Wittig reaction has been employed as a key step in the total synthesis of related natural products like bulbophylol. researchgate.net

The Ullmann condensation , a copper-catalyzed reaction, is instrumental in forming the diaryl ether linkage that is characteristic of the dibenzo[b,f]oxepine core. nih.govnih.govwikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction often use soluble copper catalysts, which can improve reaction conditions and yields compared to the traditional use of copper metal. wikipedia.org It is frequently used in multi-step sequences, for example, in combination with a subsequent ring-closing metathesis or a Friedel-Crafts reaction to complete the tricyclic system. nih.govnih.gov

The Heck reaction is a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds between an unsaturated halide and an alkene. researchgate.netnih.govacs.orgnih.govresearchgate.netresearchgate.net This reaction has been applied in sequential strategies to construct the dibenzo[b,f]oxepine framework. nih.govresearchgate.net For instance, a double Heck reaction has been developed to rapidly assemble the dibenzoxepine ring in a single step with acceptable stereocontrol. acs.org

Table 2: Key Reactions in Dibenzo[b,f]oxepine Synthesis

| Reaction | Description | Application in Dibenzo[b,f]oxepine Synthesis |

|---|---|---|

| Wittig Reaction | Forms an alkene from an aldehyde or ketone and a phosphonium ylide. wikipedia.orgmnstate.edu | Used as a key step in the synthesis of related natural products like bulbophylol. researchgate.net |

| Ullmann Condensation | Copper-promoted synthesis of aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org | Crucial for forming the diaryl ether linkage in the dibenzo[b,f]oxepine core. researchgate.netnih.govnih.gov |

| Heck Reaction | Palladium-catalyzed formation of a C-C bond between an unsaturated halide and an alkene. nih.govacs.org | Employed in sequential reactions to construct the dibenzo[b,f]oxepine scaffold. nih.govresearchgate.net |

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with potentially improved properties. This often involves modifications at the carboxylic acid and phenolic hydroxyl groups.

The "methyl ester" in this compound is formed through an esterification reaction, where a carboxylic acid is converted into an ester. Several methods are available for this transformation. The Steglich esterification is a mild method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org Another common method is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com For the synthesis of methyl esters specifically, reagents like trimethylsilyldiazomethane (B103560) can be used. nih.govresearchgate.net

While not directly part of this compound, amidation strategies are relevant for creating a broader range of analogs. Carboxylic acids can be converted to amides by reacting them with an amine, often requiring heat or the use of a coupling agent like DCC. youtube.com The synthesis of amide hybrids of dibenzo[b,f]oxepine has been reported, expanding the chemical space of this class of compounds. mdpi.com

Table 3: Selected Esterification and Amidation Strategies

| Reaction Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org | nih.govorganic-chemistry.org |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | Classic method for ester formation. | youtube.com |

| Methyl Esterification | Carboxylic acid, trimethylsilyldiazomethane | Specific for the formation of methyl esters. | nih.govresearchgate.net |

| Amidation | Carboxylic acid, amine, heat or DCC | Forms amide bonds to create analogs. | youtube.com |

The phenolic hydroxyl groups present in the core structure of Tournefolic acid B are reactive and often require protection during a multi-step synthesis to prevent unwanted side reactions. nih.govresearchgate.net The modification of these groups is also a key strategy for creating derivatives.

The reactivity of phenolic hydroxyls can be modulated. For example, selective deprotonation of a more acidic phenolic hydroxyl group can enhance its nucleophilicity, allowing for selective alkylation. nih.gov However, the chemical modification of phenolic hydroxyl groups can be challenging and requires careful consideration of the reaction conditions. nih.gov The development of methods for the selective protection and deprotection of these groups is an important aspect of the synthesis of complex phenols. nih.gov

Development of Novel Synthetic Routes for Related Chemical Scaffolds

Promising new strategies include:

Cascade reactions: These reactions, where multiple bonds are formed in a single operation, can significantly streamline a synthesis. researchgate.net

Intramolecular McMurry reaction: This reaction has been used to form the seven-membered oxepine ring from a diaryl ether precursor in good yields. nih.govnih.gov

Wagner-Meerwein rearrangement: This rearrangement of 9-hydroxyalkylxanthenes has been shown to produce the dibenzo[b,f]oxepine skeleton. nih.gov

Nickel-catalyzed reductive-Heck reaction: This recently developed method provides regio- and stereoselective access to functionalized dibenzo[b,e]oxepine scaffolds under mild conditions. nih.gov

These ongoing developments in synthetic methodology will undoubtedly facilitate the synthesis of this compound and a wider array of its analogs, paving the way for more detailed biological studies.

Mechanistic Investigations of Biological Activities of Tournefolic Acid B Methyl Ester

Research on Neuroprotective Mechanisms

Tournefolic acid B methyl ester, a polyphenolic compound, has been the subject of research for its potential neuroprotective effects. Scientific investigations have focused on its ability to counteract various neurotoxic insults through multiple mechanisms. These studies primarily explore its role in mitigating excitotoxicity and regulating programmed cell death pathways in neuronal models.

Attenuation of Excitotoxicity in Neuronal Models

Excitotoxicity is a pathological process where excessive stimulation of nerve cells by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. nih.govnih.gov this compound has demonstrated protective effects against this phenomenon in several experimental models.

N-Methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity, but their overactivation is a key driver of excitotoxicity. nih.gov Research on ester derivatives of Tournefolic acid B has revealed that the methyl ester form (TABM) can significantly attenuate neuronal death induced by NMDA. nih.gov In studies using rat cortical neurons, treatment with NMDA resulted in substantial neuronal death, a process that was counteracted by the presence of this compound. nih.gov The compound appears to exert its protective effects by targeting downstream pathways of NMDA receptor activation rather than the receptor itself. nih.gov

One of the core mechanisms identified is the modulation of intracellular calcium (Ca2+) levels. While NMDA exposure leads to a detrimental increase of Ca2+ in both the mitochondria and the endoplasmic reticulum (ER), this compound was found to significantly reduce this Ca2+ elevation in these specific organelles. nih.gov This is accompanied by a decrease in mitochondrial membrane potential. nih.gov These actions collectively help to prevent the subsequent cascade of cell death events, including the accumulation of superoxide (B77818) anions and the activation of caspases. nih.gov

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excess can trigger neuronal death. nih.govnih.gov this compound has been shown to be effective in protecting against glutamate-induced toxicity. nih.gov In cultured rat cortical neurons, the compound significantly mitigated cell death caused by high concentrations of glutamate. nih.gov

The protective mechanism involves two main pathways. Firstly, it acts as a potent antioxidant by completely eliminating the accumulation of reactive oxygen species (ROS) that is induced by glutamate. nih.gov Secondly, it interferes with the apoptotic cascade by inhibiting the activation of several key caspase enzymes and the c-jun N-terminal kinase (JNK) signaling pathway. nih.gov By blocking these critical steps, this compound confers a neuroprotective effect against glutamate-mediated neurotoxicity. nih.gov

Table 1: Effects of this compound on Glutamate- and NMDA-Induced Toxicity

| Toxin | Parameter Measured | Effect of Toxin | Effect of this compound | Reference |

|---|---|---|---|---|

| Glutamate | Cell Viability | 45.8% decrease | 46.8% attenuation of cell death | nih.gov |

| Glutamate | Reactive Oxygen Species (ROS) | 208.3% increase | Eliminated accumulation | nih.gov |

| Glutamate | Caspase-2, 3, 6, 9 Activation | Significant increase | ~70% abrogation | nih.gov |

| NMDA | Cell Viability | 48.7% decrease | 60.9% attenuation of cell death | nih.gov |

| NMDA | Superoxide Anion (O2−*) | Significant increase | Eliminated accumulation | nih.gov |

| NMDA | Mitochondrial/ER Ca2+ Levels | Significant increase | Significantly diminished elevation | nih.gov |

| NMDA | Caspase-2, 3, 6, 8 Activation | Significant increase | ~80-90% abrogation | nih.gov |

While direct studies on this compound's effect on amyloid-beta (Aβ)-mediated neurotoxicity are limited, research on its parent compound, Tournefolic acid B (TAB), provides valuable insights. Aβ peptides are central to the pathology of Alzheimer's disease. nih.gov Studies have shown that TAB can protect neurons from Aβ-induced toxicity. nih.gov It attenuates cell death by approximately 50% in the presence of the Aβ 25-35 peptide fragment. nih.gov The mechanism involves preventing the overload of calcium in the mitochondria and inhibiting the activation of caspases 8 and 9. nih.gov Furthermore, TAB was found to impede the Aβ-mediated release of cytochrome c from mitochondria, a key step in the apoptotic process. nih.gov

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is widely used in research to model the neurodegeneration seen in Parkinson's disease. nih.gov It induces neuronal death primarily by inhibiting mitochondrial function. nih.gov Although specific research detailing the protective effects of this compound against MPP+-induced neurotoxicity is not prominently available in the searched literature, the known mechanisms of MPP+ toxicity involve oxidative stress and mitochondrial dysfunction, pathways that this compound is known to modulate. nih.govnih.govnih.gov

Regulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a highly regulated process involving a family of proteases called caspases. nih.govnih.gov Dysregulation of this process is a hallmark of many neurodegenerative diseases. Research has established that this compound exerts significant neuroprotective effects by modulating these apoptotic pathways.

In models of both glutamate and NMDA-induced toxicity, the compound has been shown to block the activation of the caspase cascade. nih.govnih.gov Specifically, in glutamate-induced toxicity, it abrogates the activation of caspase-2, -3, -6, and -9 by about 70%. nih.gov In the context of NMDA-mediated excitotoxicity, this compound and its ethyl ester derivative were even more effective, inhibiting the activation of caspases-2, -3, -6, and -8 by approximately 80-90% and also blocking caspase-9 and the ER-stress-related caspase-12. nih.gov By preventing the activation of these executioner enzymes, the compound effectively halts the progression of apoptosis, thereby preserving neuronal integrity. nih.govnih.gov

Table 2: Modulation of Apoptotic Markers by this compound

| Apoptotic Model | Key Apoptotic Protein | Action by this compound | Reference |

|---|---|---|---|

| Glutamate-Induced Toxicity | Caspase-2, 3, 6, 9 | ~70% inhibition of activation | nih.gov |

| Glutamate-Induced Toxicity | Caspase-8 | Lesser extent of inhibition | nih.gov |

| NMDA-Mediated Excitotoxicity | Caspase-2, 3, 6, 8 | ~80-90% inhibition of activation | nih.gov |

| NMDA-Mediated Excitotoxicity | Caspase-9 | High extent of inhibition | nih.gov |

| NMDA-Mediated Excitotoxicity | Caspase-12 | Blocked activation | nih.gov |

Mitigation of Oxidative Stress and Reactive Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various cellular damage processes.

This compound has been found to effectively eliminate the accumulation of superoxide anion (O2•−), a primary type of ROS. nih.gov In the context of NMDA-induced excitotoxicity, the compound was shown to abolish the accumulation of this damaging free radical. nih.gov This action is a key component of its neuroprotective effects. Another related compound, 3-dehydroxyceanothetric acid 2-methyl ester, has also demonstrated the ability to protect against cisplatin-induced cytotoxicity and oxidative stress by reducing ROS levels. mdpi.com

The body possesses its own antioxidant defense mechanisms to combat oxidative stress. mdpi.com Studies on the parent compound, Tournefolic acid B, have shown that it can inhibit oxidative stress by modulating the activities of key antioxidant enzymes. sci-hub.se Similarly, research on 3-dehydroxyceanothetric acid 2-methyl ester has revealed its capacity to upregulate heme oxygenase 1 (HO-1) through the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical signaling cascade in the cellular antioxidant response. mdpi.com

Modulation of Intracellular Signaling Cascades

This compound and its parent compound exert their biological effects by modulating various intracellular signaling pathways. Research indicates that Tournefolic acid B can protect against myocardial ischemia/reperfusion injury by inhibiting endoplasmic reticulum stress-regulated apoptosis through the PI3K/AKT pathways. sci-hub.senih.gov Furthermore, it has been shown to reduce the phosphorylation of JNK, a key player in stress-activated signaling pathways. sci-hub.se

Abrogation of JNK (c-Jun N-terminal Kinase) Activation

This compound has demonstrated a notable capacity to interfere with the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the cellular stress response. In studies involving rat cortical neurons subjected to glutamate-induced toxicity, the compound was shown to diminish the activity of p54-JNK. nih.gov This effect was observed in both control and glutamate-treated cells, suggesting a direct or indirect inhibitory action on this kinase. nih.gov The abrogation of JNK activation by this compound is a key aspect of its neuroprotective effects, as it is linked to the blockage of the caspase cascade and the elimination of reactive oxygen species (ROS) accumulation. nih.gov

Under conditions of glutamate-induced excitotoxicity, the phosphorylation of p54-JNK is typically increased. nih.gov However, treatment with this compound at a concentration of 50 micromolar was found to counteract this activation. nih.gov This intervention coincides with the abolishment of the glutamate-triggered antioxidant defense system, indicating a modulation of the cellular redox state. nih.gov By preventing the activation of JNK, this compound effectively mitigates downstream apoptotic signaling, thereby preserving neuronal viability. nih.gov

Role in Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a pivotal intracellular signaling cascade that governs cell survival, growth, and metabolism. nih.gov Activation of this pathway is a recognized strategy for mitigating the damage associated with myocardial ischemia-reperfusion injury (MIRI). nih.govnih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form the second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov This, in turn, leads to the phosphorylation and activation of Akt. nih.gov

While direct evidence for this compound in activating the PI3K/Akt pathway is still emerging, the established role of this pathway in cardioprotection provides a strong rationale for investigating the compound's effects. The activation of the PI3K/Akt pathway is known to inhibit apoptosis by upregulating anti-apoptotic proteins like Bcl-2 and reducing cytosolic calcium levels. nih.gov Furthermore, it can suppress the pro-apoptotic JNK pathway, enhancing cell survival. nih.gov Given the known ability of this compound to abrogate JNK activation, its potential interplay with the PI3K/Akt pathway is a subject of significant interest.

Regulation of Calcium Homeostasis and Mitochondrial Function

Attenuation of Calcium Overload in Mitochondria and Endoplasmic Reticulum

This compound has been shown to play a crucial role in maintaining intracellular calcium homeostasis, particularly under conditions of excitotoxicity. In a study on N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat cortical neurons, the compound significantly diminished the NMDA-induced elevation of Ca2+ levels in both the mitochondria and the endoplasmic reticulum (ER). nih.gov This effect is critical, as calcium overload in these organelles is a key trigger for apoptotic cell death. nih.gov

Interestingly, while effectively reducing calcium accumulation in the mitochondria and ER, this compound did not affect the rise in cytosolic Ca2+ levels induced by NMDA. nih.gov This suggests a specific action on the mechanisms governing calcium sequestration and release within these organelles. The parent compound, Tournefolic acid B, has also been observed to block the overload of calcium in mitochondria in the context of amyloid-beta protein-mediated neurotoxicity. semanticscholar.org This reinforces the importance of this mechanism in the protective effects of this class of compounds. The orchestrated release and reuptake of calcium between the ER and mitochondria are vital for normal cellular function, and disruptions can lead to mitochondrial calcium overload and the initiation of apoptosis. nih.gov

Effects on Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. nih.gov this compound has been found to influence the ΔΨm. In response to NMDA-induced excitotoxicity, which causes a significant depolarization of mitochondria, this compound elicited a mild decrease in the mitochondrial membrane potential. nih.gov This controlled modulation of ΔΨm is part of a broader mechanism that ultimately confers neuroprotection.

The maintenance of a stable mitochondrial membrane potential is essential for ATP synthesis and other mitochondrial functions. nih.gov A loss of this potential is a hallmark of mitochondrial dysfunction and a critical step in the apoptotic process. The ability of this compound to induce a mild, rather than a drastic, decrease in ΔΨm suggests a regulatory role that prevents the catastrophic collapse of the potential that would otherwise be triggered by excitotoxic insults. nih.gov This controlled effect on the mitochondrial membrane potential, coupled with its ability to attenuate calcium overload, underscores the compound's significant role in preserving mitochondrial integrity.

Research on Cardioprotective Mechanisms (via Tournefolic Acid B and Analogs)

Protection Against Myocardial Ischemia/Reperfusion Injury (MIRI)

Myocardial ischemia/reperfusion injury (MIRI) is a complex phenomenon that leads to significant cardiac damage. nih.gov Research into the cardioprotective effects of Tournefolic acid B and its analogs is an active area of investigation. While direct studies on the methyl ester in MIRI are limited, the known biological activities of the compound and its parent molecule provide a strong basis for its potential therapeutic application in this context.

Inhibition of Endoplasmic Reticulum (ER) Stress-Regulated Apoptosis

This compound has been investigated for its potential to modulate apoptosis regulated by endoplasmic reticulum (ER) stress. researchgate.netnih.govresearchgate.net ER stress occurs when the folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and triggering the unfolded protein response (UPR). researchgate.netnih.gov If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.govmdpi.com

Impact on PERK/eIF2α/ATF4 Pathway Components (GRP78, ATF6, CHOP)

The PERK/eIF2α/ATF4 pathway is a crucial branch of the UPR. nih.govnih.gov Upon ER stress, the sensor protein PERK is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This, in turn, selectively increases the translation of activating transcription factor 4 (ATF4). nih.govfrontiersin.org ATF4 then upregulates the expression of various genes, including the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). nih.govresearchgate.net

Research indicates that this compound can influence key components of this pathway. Specifically, it has been observed to affect the expression levels of:

GRP78 (Glucose-Regulated Protein 78): Also known as BiP, this chaperone protein is a master regulator of the UPR. nih.govresearchgate.net Its levels are often upregulated during ER stress as a protective mechanism. nih.gov

ATF6 (Activating Transcription Factor 6): Another ER stress sensor that, upon activation, translocates to the Golgi and is cleaved to become an active transcription factor. frontiersin.orgnih.gov

CHOP: A key factor in mediating ER stress-induced apoptosis. researchgate.netnih.gov

The modulation of these proteins by this compound suggests a direct influence on the cellular mechanisms that handle ER stress and decide cell fate.

Inhibition of Caspase-12 and p-JNK

In addition to the PERK pathway, other signaling molecules are involved in ER stress-induced apoptosis.

Caspase-12: This enzyme is specifically activated during ER stress and is considered a key mediator of ER-stress-induced apoptosis. researchgate.netnih.govresearchgate.net Its activation can lead to a cascade of other caspases, ultimately resulting in cell death. researchgate.net

p-JNK (phosphorylated c-Jun N-terminal kinase): The JNK pathway can be activated by ER stress and contributes to apoptosis. mdpi.comnih.gov

Studies have shown that this compound can inhibit the activation of both caspase-12 and p-JNK, further highlighting its role in mitigating ER stress-induced apoptotic signaling. nih.gov

Attenuation of Oxidative Stress in Cardiac Models

Oxidative stress is a significant contributor to cardiac damage, particularly in the context of ischemia-reperfusion injury. nih.gov This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.govnih.gov In cardiac models, increased oxidative stress is associated with cellular damage and dysfunction. nih.gov

Research has demonstrated that this compound can attenuate oxidative stress in cardiac models. nih.gov This protective effect is likely due to its ability to modulate pathways involved in the cellular response to oxidative damage.

Investigation of Anti-inflammatory Pathways (General Scaffold Research)

The cycloartane (B1207475) triterpenoid (B12794562) scaffold, to which this compound belongs, has been a subject of interest for its potential anti-inflammatory properties. nih.gov Research into related compounds with this core structure has revealed modulation of various inflammatory pathways. While specific studies on the anti-inflammatory mechanisms of this compound are ongoing, the general activity of the cycloartane scaffold suggests a potential for this compound to interfere with inflammatory processes.

Exploration of Microtubule Polymerization Inhibition (General Scaffold Research)

Microtubules are dynamic polymers of tubulin that are essential for various cellular processes, including cell division, motility, and intracellular transport. nih.govnih.gov Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers, are of significant interest as potential therapeutic agents, particularly in cancer research. nih.govnih.gov

Interaction with Tubulin Colchicine (B1669291) Binding Site

The colchicine binding site on β-tubulin is a key target for small molecules that inhibit microtubule polymerization. nih.govnih.govnottingham.ac.uk Ligands that bind to this site prevent the assembly of tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

While direct studies on this compound's interaction with the colchicine binding site are part of ongoing research, the broader class of cycloartane triterpenoids has been explored for its effects on microtubule polymerization. researchgate.net The potential for compounds with this scaffold to interact with the colchicine binding site and inhibit tubulin polymerization is an active area of investigation. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of Tournefolic Acid B Methyl Ester and Analogs

Impact of Methyl Esterification on Biological Activities

The conversion of the carboxylic acid group in Tournefolic acid B to a methyl ester has a profound impact on its biological activity, particularly its neuroprotective effects. Research has demonstrated that Tournefolic acid B methyl ester (TABM) exhibits significantly enhanced potency in attenuating N-methyl-D-aspartate (NMDA)-mediated excitotoxicity in rat cortical neurons compared to its parent compound, Tournefolic acid B (TAB), and its ethyl ester analog (TABE).

In one key study, TABM was found to be more effective than TABE in protecting neurons from NMDA-induced cell death. This suggests that the methyl group of the ester is a critical determinant of its neuroprotective efficacy. The enhanced activity of TABM is attributed to its ability to more effectively counteract the downstream effects of NMDA receptor activation. Specifically, TABM was shown to be a potent inhibitor of the activation of multiple caspases, which are key enzymes in the apoptotic cascade leading to cell death. Furthermore, TABM effectively eliminated the accumulation of reactive oxygen species (ROS), a major contributor to neuronal damage in excitotoxicity.

The superior neuroprotective profile of TABM highlights the importance of the methyl ester functionality for its biological action. This modification likely enhances the compound's ability to interact with its molecular targets or improves its cellular uptake and distribution, leading to a more pronounced therapeutic effect.

Role of Hydroxyl and Carboxyl Groups in Activity

The hydroxyl and carboxyl groups are fundamental components of the Tournefolic acid B scaffold, and their presence and arrangement are critical for its biological activity. While direct SAR studies isolating the individual contribution of each hydroxyl and carboxyl group on this compound are not extensively documented, their importance can be inferred from the mechanisms of action of related polyphenolic compounds.

The multiple phenolic hydroxyl groups are key to the antioxidant properties of Tournefolic acid B and its methyl ester. These groups can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a common pathological feature in neurodegenerative diseases. The catechol-like moieties (ortho-dihydroxybenzene units) are particularly effective at this process.

Comparative Analysis with Related Natural Products (e.g., Lithospermic Acid)

A comparative analysis of this compound with related natural products, such as Lithospermic acid, provides valuable insights into the structural determinants of their biological activities. Both compounds are polyphenolic acids derived from caffeic acid and share structural similarities, yet they exhibit distinct biological profiles.

Lithospermic acid has been recognized for a range of biological activities, including anti-HIV, antioxidant, and hepatoprotective effects. researchgate.net It is also known to be an active component in traditional medicines used for cardiovascular and cerebrovascular conditions. researchgate.net Structurally, Lithospermic acid is a tetramer of caffeic acid.

In comparison, Tournefolic acid B is a trimer of caffeic acid. The neuroprotective effects of this compound appear to be a more specific and potent activity compared to the broader spectrum of activities reported for Lithospermic acid. This suggests that the specific arrangement of the caffeic acid units and the presence of the methyl ester in TABM are crucial for its targeted neuroprotective action. The difference in the number and linkage of the caffeic acid units between the two molecules likely influences their three-dimensional shape, flexibility, and ability to interact with specific biological targets.

| Feature | This compound | Lithospermic Acid |

| Structure | Methyl ester of a caffeic acid trimer | Caffeic acid tetramer |

| Primary Reported Activity | Neuroprotection against excitotoxicity | Anti-HIV, antioxidant, hepatoprotective |

| Key Functional Group for Enhanced Activity | Methyl ester | Not applicable (naturally occurring acid) |

Derivatization Strategies for Enhanced Bioactivity

While research on the derivatization of this compound is still in its early stages, several strategies can be envisioned to potentially enhance its bioactivity, drawing from general principles of medicinal chemistry and studies on related polyphenolic compounds. mdpi.com

One promising approach is the synthesis of a series of ester analogs with varying alkyl chain lengths and branching. This would allow for a systematic exploration of how lipophilicity influences cell permeability and, consequently, neuroprotective potency. For instance, creating propyl, butyl, or even more complex ester derivatives could lead to compounds with optimized pharmacokinetic properties.

Another strategy involves the modification of the phenolic hydroxyl groups. Selective methylation or acylation of some of the hydroxyl groups could fine-tune the antioxidant capacity and the ability of the molecule to interact with specific binding sites on target proteins. This could also improve metabolic stability by protecting the vulnerable hydroxyl groups from enzymatic degradation.

Furthermore, the synthesis of amide derivatives, by replacing the ester linkage with an amide bond, could introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. nih.gov Amides are generally more stable to hydrolysis than esters, which could lead to a longer duration of action. Exploring a variety of amine substituents, from simple alkylamines to more complex cyclic or aromatic amines, could yield derivatives with improved activity and selectivity.

In Vitro and in Vivo Model Systems in Tournefolic Acid B Methyl Ester Research

Cellular Models for Mechanistic Studies

Cellular models provide a controlled environment to dissect the molecular interactions of Tournefolic acid B methyl ester.

Primary cultured cortical neurons derived from rats are a cornerstone for investigating the neuroprotective effects of this compound, particularly against excitotoxicity, a key pathological process in neurodegenerative diseases. Research using this model has shown that the compound can counteract neuronal damage induced by agents like glutamate (B1630785) and N-methyl-D-aspartate (NMDA). researchgate.netnricm.edu.tw

When these neurons are exposed to toxic levels of glutamate, their viability decreases significantly. However, pretreatment with this compound has been shown to attenuate this glutamate-induced cell death. nricm.edu.twnricm.edu.tw The protective mechanism involves several key molecular pathways. One major finding is the compound's ability to eliminate the accumulation of reactive oxygen species (ROS), which are highly damaging molecules that increase under excitotoxic conditions. nricm.edu.twnricm.edu.tw

Furthermore, this compound has been found to profoundly interfere with the apoptotic cascade by inhibiting multiple caspases. nricm.edu.tw Glutamate exposure triggers a significant increase in the activity of caspases-2, -3, -6, -8, and -9. nricm.edu.tw this compound effectively abrogates the activation of caspases-2, -3, -6, and -9 by approximately 70% and also reduces the activation of caspase-8. nricm.edu.tw In models of NMDA-induced toxicity, it also blocks the activation of caspase-12. researchgate.net

Another critical target of this compound is the c-Jun N-terminal kinase (JNK) signaling pathway. The compound diminishes the phosphorylation and activity of p54-JNK, a key step in the glutamate-triggered stress response. nricm.edu.tw In NMDA-mediated toxicity, the compound also mitigates Ca2+ overload in the endoplasmic reticulum and mitochondria, further preventing cell death pathways. researchgate.net

Interactive Table: Neuroprotective Effects of this compound in Rat Cortical Neurons

| Experimental Model | Induced by | Effect of this compound | Key Molecular Target/Pathway | Reference |

|---|---|---|---|---|

| Primary Cultured Rat Cortical Neurons | Glutamate | Attenuated cell death | Overall neuroprotection | nricm.edu.tw |

| Primary Cultured Rat Cortical Neurons | Glutamate | Eliminated accumulation | Reactive Oxygen Species (ROS) | nricm.edu.twnricm.edu.tw |

| Primary Cultured Rat Cortical Neurons | Glutamate | Abrogated activation | Caspases-2, -3, -6, -9, -8 | nricm.edu.tw |

| Primary Cultured Rat Cortical Neurons | Glutamate | Diminished activity | c-Jun N-terminal kinase (JNK) | nricm.edu.twnricm.edu.tw |

| Primary Cultured Rat Cortical Neurons | NMDA | Attenuated cell death | Overall neuroprotection | researchgate.net |

| Primary Cultured Rat Cortical Neurons | NMDA | Blocked activation | Caspases-2, -3, -6, -8, -9, -12 | researchgate.net |

| Primary Cultured Rat Cortical Neurons | NMDA | Diminished Ca2+ elevation | Mitochondrial & Endoplasmic Reticulum Calcium | researchgate.net |

Based on available research, there are no specific studies focused on the effects of this compound within the H9c2 cardiomyocyte cell line model. While H9c2 cells are widely used for studying cardiac injury and protection, research connecting them to this specific compound has not been documented in the provided sources.

Microglial cells are the primary immune cells of the central nervous system and are central to neuroinflammatory processes implicated in neurodegenerative diseases like Alzheimer's. nricm.edu.tw While detailed publications focusing exclusively on this compound's effect on microglia were not identified, research indicates that the compound has been studied in the context of neuroinflammation. nricm.edu.twresearchgate.net Studies by researchers who have extensively investigated this compound also utilize primary microglial cultures to explore anti-neuroinflammatory mechanisms for Alzheimer's disease, suggesting the compound's relevance in this area. nricm.edu.tw The mechanism of action for related compounds has been shown to involve the suppression of inflammatory responses in various cell types, including microglial cells. researchgate.net

Animal Models for Preclinical Investigation

Animal models are indispensable for evaluating the physiological effects of a compound in a complex, living system, bridging the gap between cellular studies and potential human applications.

APP/PS1 transgenic mice are a widely used animal model for Alzheimer's disease, as they are genetically engineered to develop key pathological features of the disease, such as amyloid-beta (Aβ) plaques. researchgate.net While direct studies detailing the administration of this compound to APP/PS1 mice were not found, the compound and its derivatives have been explicitly shown to be effective against Aβ-mediated neurotoxicity in cellular models. nih.govdntb.gov.ua Research demonstrates that Tournefolic acid B derivatives can attenuate the neuronal damage caused by the amyloid-beta protein. nih.govdntb.gov.ua This provides a strong scientific basis for investigating this compound in APP/PS1 and other mouse models of Alzheimer's disease to see if it can ameliorate the underlying pathology. nricm.edu.tw

Isolated Rat Hearts for Cardioprotection Studies

While direct studies investigating the cardioprotective effects of this compound using an isolated rat heart model are not extensively documented in the available literature, this ex vivo system remains a cornerstone for cardiovascular research and is highly relevant for assessing the potential therapeutic benefits of novel compounds against myocardial injury. The Langendorff-perfused isolated rat heart model is a widely utilized system for studying the effects of ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to a previously ischemic part of the heart. This model allows for the investigation of cardiac function and tissue damage in a controlled environment, free from systemic physiological influences.

In typical cardioprotection studies using this model, the heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused with a crystalloid buffer to maintain its viability. nih.govviamedica.pl Key functional parameters such as left ventricular developed pressure (LVDP) and the maximum rates of pressure increase and decrease (±dp/dt max) are continuously monitored to assess cardiac performance. nih.gov To simulate a heart attack, the heart is subjected to a period of global ischemia followed by reperfusion.

The efficacy of a cardioprotective agent is determined by its ability to improve the recovery of cardiac function and reduce tissue damage following I/R. nih.gov The extent of myocardial injury is commonly quantified by measuring the release of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) into the coronary effluent. nih.gov Additionally, the infarct size, representing the area of dead heart tissue, is often measured using staining techniques like 2,3,5-triphenyltetrazolium chloride. nih.gov

Furthermore, this model allows for the investigation of the molecular mechanisms underlying cardioprotection. Researchers can analyze the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP), as well as markers of oxidative stress. viamedica.plnih.gov For instance, studies on other compounds have shown that effective cardioprotective agents can increase the levels of antioxidants like superoxide (B77818) dismutase (SOD) and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The model also facilitates the study of apoptosis, or programmed cell death, a key contributor to I/R injury. nih.gov

The table below summarizes typical findings from cardioprotection studies using the isolated rat heart model for other investigational compounds, illustrating the types of data that could be generated for this compound.

| Parameter | Effect of Ischemia-Reperfusion (I/R) | Effect of Cardioprotective Agent + I/R | Reference |

| Left Ventricular Developed Pressure (LVDP) | Decreased | Increased recovery | nih.gov |

| Lactate Dehydrogenase (LDH) Release | Increased | Decreased | nih.gov |

| Creatine Kinase (CK) Release | Increased | Decreased | nih.gov |

| Infarct Size | Increased | Decreased | nih.gov |

| TNF-α, IL-6, CRP Levels | Increased | Decreased | nih.gov |

| Cardiomyocyte Apoptosis | Increased | Decreased | nih.gov |

Methodological Considerations in Model System Selection

The selection of an appropriate model system is a critical step in the preclinical evaluation of this compound. The choice between in vitro, ex vivo, and in vivo models depends on the specific research question being addressed, ranging from the elucidation of molecular mechanisms to the assessment of organ-level function and systemic effects.

In vitro models, such as cultured rat cortical neurons, have been instrumental in elucidating the neuroprotective effects of this compound. nih.gov These models are advantageous for dissecting specific cellular and molecular pathways. For example, studies using rat cortical neurons have shown that this compound can attenuate N-methyl-D-aspartate (NMDA)-mediated excitotoxicity. nih.gov This was demonstrated by its ability to reduce neuronal death, diminish the NMDA-induced elevation of calcium levels in the mitochondria and endoplasmic reticulum, and block the activation of various caspases involved in apoptosis. nih.gov Such in vitro systems offer a high degree of experimental control and are suitable for high-throughput screening of compounds.

On the other hand, for investigating organ-level effects like cardioprotection, an ex vivo model such as the isolated rat heart is more appropriate. nih.govviamedica.pl This model preserves the three-dimensional architecture and cellular heterogeneity of the heart, allowing for the assessment of physiological function and tissue-level injury in response to ischemia-reperfusion. nih.gov While it provides a more integrated physiological context than cell cultures, it lacks the systemic influences present in a whole organism.

The table below outlines the key characteristics and primary applications of these different model systems in the context of this compound research.

| Model System | Type | Key Characteristics | Primary Research Applications |

| Rat Cortical Neurons | In Vitro | - High experimental control- Allows for mechanistic studies at the cellular/molecular level | - Investigating neuroprotective mechanisms- Studying effects on excitotoxicity and calcium signaling- Assessing impact on apoptosis pathways |

| Isolated Rat Heart | Ex Vivo | - Preserves organ architecture and function- Allows for assessment of physiological parameters (e.g., cardiac contractility)- Controlled environment free from systemic variables | - Investigating cardioprotective effects- Studying response to ischemia-reperfusion injury- Measuring tissue damage and enzyme release |

Ultimately, a comprehensive understanding of the therapeutic potential of this compound would involve a multi-faceted approach, utilizing a combination of in vitro and in vivo/ex vivo models to bridge the gap between molecular mechanisms and physiological outcomes.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Biological Mechanisms

Initial research has demonstrated that Tournefolic acid B methyl ester can attenuate glutamate-induced and N-methyl-D-aspartate (NMDA)-mediated neurotoxicity. nih.govnih.gov The known mechanisms include the blockade of reactive oxygen species (ROS) accumulation, inhibition of the caspase cascade, and abrogation of c-Jun N-terminal kinase (JNK) activation. nih.gov However, the complete spectrum of its biological interactions remains to be fully elucidated.

Future research should focus on:

Receptor-level interactions: Identifying specific neuronal receptors, beyond the NMDA receptor pathway, that this compound may modulate.

Intracellular signaling pathways: Moving beyond JNK and caspases to investigate the compound's influence on other critical signaling cascades involved in neuronal survival and apoptosis, such as the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.

Transcriptional and translational effects: Determining if the compound alters the expression of genes and proteins involved in cellular stress responses, antioxidant defenses, and inflammatory processes.

Design and Synthesis of Advanced Analogs with Improved Potency or Selectivity

The synthesis of ester derivatives of Tournefolic acid B, including the methyl and ethyl esters, has already shown that modification of the parent compound can influence its neuroprotective activity. nih.gov This provides a strong rationale for the design and synthesis of a new generation of analogs. The total synthesis of related natural products like salvianolic acid C and tournefolic acid A has been achieved, demonstrating the feasibility of complex molecular construction in this class of compounds. researchgate.net

Future synthetic strategies could explore:

Structure-Activity Relationship (SAR) studies: Systematically modifying different functional groups on the Tournefolic acid B scaffold to identify key structural features responsible for its bioactivity. This could involve the synthesis of a library of analogs with variations in the ester group, aromatic ring substitutions, and the stereochemistry of chiral centers.

Improving bioavailability and metabolic stability: Designing analogs with enhanced pharmacokinetic properties, such as increased blood-brain barrier permeability and resistance to metabolic degradation, which are crucial for potential in vivo applications.

Enhancing selectivity: Developing analogs that exhibit higher selectivity towards specific biological targets to minimize potential off-target effects.

Application in Chemical Probe Development for Specific Biological Targets

A well-characterized, potent, and selective analog of this compound could serve as a valuable chemical probe. Chemical probes are essential tools for dissecting complex biological processes.

Future work in this area should aim to:

Develop photoaffinity or biotinylated probes: Synthesizing analogs functionalized with reactive groups that allow for the covalent labeling and subsequent identification of direct protein targets.

Utilize probes for target validation: Employing these chemical probes to confirm the engagement of this compound with its putative targets in cellular and cell-free systems.

Map target distribution: Using labeled probes to visualize the subcellular localization and tissue distribution of the compound's biological targets.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds is a promising and unexplored area of research. Combining therapeutic agents can often lead to enhanced efficacy and a reduction in the required concentrations of individual compounds.

Future investigations could explore combinations with:

Other neuroprotective agents: Investigating synergistic effects with established antioxidants, anti-inflammatory compounds, or other agents that target different aspects of neuronal cell death pathways.

Standard-of-care drugs for neurological disorders: Exploring the potential to enhance the efficacy of existing treatments for conditions such as stroke or neurodegenerative diseases in preclinical models.

Development of Advanced Delivery Systems for Research Applications (excluding clinical)

To enhance the utility of this compound in preclinical research, particularly for in vivo studies, the development of advanced delivery systems is crucial.

Potential research directions include:

Nanoparticle-based formulations: Encapsulating the compound in liposomes, polymeric nanoparticles, or other nanocarriers to improve its solubility, stability, and ability to cross the blood-brain barrier.

Targeted delivery systems: Conjugating the delivery vehicle with ligands that specifically recognize receptors on neuronal cells, thereby increasing the local concentration of the compound in the brain.

Integration with Omics Technologies for Comprehensive Mechanistic Insights

The use of "omics" technologies (genomics, proteomics, metabolomics) can provide an unbiased and comprehensive view of the cellular response to this compound treatment.

Future studies should integrate:

Transcriptomics: Using RNA sequencing to identify global changes in gene expression in neuronal cells following treatment with the compound.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, which can provide direct insights into the affected signaling pathways.

Metabolomics: Analyzing the metabolic profiles of treated cells to understand how the compound influences cellular metabolism and bioenergetics.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of this compound and pave the way for its potential translation into novel research tools and therapeutic strategies.

Q & A

Q. What structural features of tournefolic acid B methyl ester contribute to its antioxidant activity?

The compound’s antioxidant activity is attributed to its dibenzo[b,f]oxepine scaffold and the presence of hydroxyl and methyl ester groups. Structural modifications, such as esterification, enhance lipophilicity, improving cellular uptake and interaction with lipid peroxidation targets like low-density lipoprotein (LDL). The methyl ester group in this compound reduces polarity, potentially increasing bioavailability compared to its acid form .

Q. What experimental models are commonly used to assess its neuroprotective effects?

In vitro models include glutamate-induced toxicity in rat cortical neurons, where the compound blocks ROS accumulation, inhibits caspase-3/8 activation, and suppresses JNK phosphorylation . Ex vivo studies often use Cu²⁺-induced LDL peroxidation assays to evaluate antioxidant efficacy, with IC₅₀ values compared to controls like probucol .

Q. How is this compound isolated from natural sources?

It is isolated from Tournefortia sarmentosa stems via solvent extraction (e.g., ethanol), followed by chromatographic purification using Sephadex LH-20 columns. Yields are typically low (0.00075% for the ethyl ester variant), necessitating advanced techniques like high-speed counter-current chromatography for scale-up .

Advanced Research Questions

Q. What synthetic strategies address the challenges in producing this compound?

Total synthesis involves multi-step routes:

- Sonogashira coupling to construct the benzofuran core using Pd(Ph₃P)₂Cl₂/CuI catalysts.

- Knoevenagel condensation to introduce the acrylic acid moiety.

- Selective demethylation with Me₃SnOH and debenzylation using BBr₃ at -78°C to preserve labile functional groups. Yields remain modest (40–45%), highlighting challenges in stereochemical control and functional group compatibility .

Q. How do discrepancies in antioxidant IC₅₀ values across studies inform structure-activity relationships (SAR)?

this compound (IC₅₀ = 0.51 μM) shows greater potency than its ethyl ester (IC₅₀ = 2.32 μM) in LDL peroxidation assays, suggesting alkyl chain length inversely correlates with activity. Contrasting results in neuroprotection models (e.g., caspase inhibition vs. ROS scavenging) may reflect cell-type-specific mechanisms or differences in experimental endpoints (e.g., mitochondrial Ca²⁺ overload vs. JNK pathway modulation) .

Q. What methodological considerations are critical when comparing its efficacy to other polyphenolic antioxidants?

- Standardization of assays : Use identical LDL oxidation protocols (e.g., Cu²⁺ concentration, incubation time) to enable cross-study comparisons.

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS in relevant biological matrices to account for metabolic instability.

- Model relevance : Prioritize in vivo diabetic nephropathy or neurodegenerative models (e.g., Aβ-induced toxicity) over isolated cell lines for translational validity .

Q. How can researchers resolve contradictions in neuroprotective mechanism claims?

Contradictions arise from divergent pathways reported, such as Akt/Nrf2/HO-1 activation in diabetic models versus caspase inhibition in cortical neurons. To reconcile these:

- Perform pathway inhibition studies (e.g., siRNA knockdown of Nrf2) to isolate primary mechanisms.

- Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent signaling networks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.